Porfiromycin metabolite M6
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Overview
Description
Porfiromycin metabolite M6 is a derivative of porfiromycin, which is an N-methyl analog of mitomycin C. Porfiromycin is an alkylating agent capable of cross-linking DNA strands, making it a potent cytotoxic compound. The metabolite M6 is one of the major metabolites formed during the hepatic metabolism of porfiromycin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Porfiromycin metabolite M6 is typically synthesized through the metabolic processing of porfiromycin in the liver. The process involves the use of a rat liver preparation in an aqueous 0.1 M potassium phosphate buffer (pH 7.4) containing an NADPH generating system at 37°C. High-performance liquid chromatography and electrospray ionization mass spectrometry are used to isolate and identify the metabolites .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily studied in a research context. The synthesis relies on the metabolic pathways in liver preparations, making large-scale production challenging.
Chemical Reactions Analysis
Types of Reactions
Porfiromycin metabolite M6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions are crucial for the activation of porfiromycin and its metabolites.
Substitution: The compound can undergo substitution reactions, particularly at the C-10 position.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
NADPH: Used in the metabolic activation process.
Potassium phosphate buffer: Maintains the pH during the reactions.
Reducing agents: Such as sodium hydrosulfite and sodium borohydride, used in reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound include various mitosene analogs, such as 2-methylamino-7-aminomitosene and its phosphate adducts .
Scientific Research Applications
Porfiromycin metabolite M6 has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and chemical reactions of porfiromycin and its metabolites.
Biology: Investigating the cytotoxic effects of porfiromycin and its metabolites on different cell lines.
Industry: Limited industrial applications due to the compound’s primary use in research.
Mechanism of Action
Porfiromycin metabolite M6 exerts its effects by cross-linking DNA strands, leading to the inhibition of DNA replication and transcription. This cross-linking is facilitated by the activation of the compound through reduction reactions, which generate reactive intermediates that can form covalent bonds with DNA . The primary molecular targets are the guanine and cytosine bases in DNA .
Comparison with Similar Compounds
Porfiromycin metabolite M6 is similar to other mitomycin analogs, such as:
Mitomycin C: Another DNA cross-linking agent with similar cytotoxic properties.
2-methylamino-7-aminomitosene: A primary metabolite of porfiromycin with similar reactivity.
7-hydroxyporfiromycin: A synthetic product with bactericidal activity.
This compound is unique due to its specific metabolic pathway and the formation of distinct phosphate adducts, which are not commonly observed in other mitomycin analogs .
Properties
CAS No. |
138724-40-0 |
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Molecular Formula |
C15H18N4O4 |
Molecular Weight |
318.33 g/mol |
IUPAC Name |
[(2R)-6-amino-7-methyl-2-(methylamino)-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate |
InChI |
InChI=1S/C15H18N4O4/c1-6-11(16)14(21)10-8(5-23-15(17)22)9-3-7(18-2)4-19(9)12(10)13(6)20/h7,18H,3-5,16H2,1-2H3,(H2,17,22)/t7-/m1/s1 |
InChI Key |
HICSUYKVDOGKHB-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@@H](CC3=C2COC(=O)N)NC)N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC(CC3=C2COC(=O)N)NC)N |
Origin of Product |
United States |
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